molecular formula C6H4Cl2O2S B13233275 2,4-Dichlorobenzene-1-sulfinic acid

2,4-Dichlorobenzene-1-sulfinic acid

Cat. No.: B13233275
M. Wt: 211.06 g/mol
InChI Key: OKUBMVUZAZAYAI-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzene-1-sulfinic acid is an organic compound that belongs to the class of sulfinic acids It is characterized by the presence of two chlorine atoms attached to a benzene ring, along with a sulfinic acid group (-SO2H)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorobenzene-1-sulfinic acid typically involves the sulfonation of 2,4-dichlorobenzene. One common method is the reaction of 2,4-dichlorobenzene with sulfur dioxide in the presence of a catalyst, such as aluminum chloride, under controlled conditions. This process leads to the formation of the sulfinic acid group on the benzene ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorobenzene-1-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dichlorobenzene-1-sulfinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichlorobenzene-1-sulfinic acid involves its reactivity with various molecular targets. The sulfinic acid group can participate in nucleophilic and electrophilic reactions, leading to the formation of different products. The pathways involved often depend on the specific reaction conditions and the presence of other reagents .

Comparison with Similar Compounds

  • 2,4-Dichlorobenzenesulfonic acid
  • 2,4-Dichlorobenzenethiol
  • 2,4-Dichlorobenzene

Comparison: 2,4-Dichlorobenzene-1-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct reactivity compared to its sulfonic acid and thiol counterparts. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be as effective .

Properties

Molecular Formula

C6H4Cl2O2S

Molecular Weight

211.06 g/mol

IUPAC Name

2,4-dichlorobenzenesulfinic acid

InChI

InChI=1S/C6H4Cl2O2S/c7-4-1-2-6(11(9)10)5(8)3-4/h1-3H,(H,9,10)

InChI Key

OKUBMVUZAZAYAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)S(=O)O

Origin of Product

United States

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